

SGC0946: A Potent and Selective Chemical Probe for DOT1L

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	SGC0946				
Cat. No.:	B610810	Get Quote			

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **SGC0946**, a highly potent and selective small molecule inhibitor of the histone methyltransferase DOT1L. **SGC0946** serves as an invaluable chemical probe for elucidating the biological functions of DOT1L and for exploring its therapeutic potential, particularly in the context of cancers with MLL gene rearrangements.

Introduction to DOT1L

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase (HMT) as it is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][2] This methylation mark is predominantly associated with actively transcribed chromatin and plays a crucial role in various cellular processes, including transcriptional regulation, cell cycle control, and DNA damage repair.[3][4] Aberrant DOT1L activity, often resulting from chromosomal translocations of the MLL gene, is a key driver in the pathogenesis of mixed-lineage leukemia (MLL).[5][6] This has positioned DOT1L as a compelling therapeutic target for this and other cancers.

SGC0946 was developed as a potent and selective inhibitor of DOT1L, acting as a chemical probe to investigate its role in normal and disease states.[1] Its high potency and selectivity make it a superior tool compared to its analog, EPZ004777.[7]

Biochemical and Cellular Activity of SGC0946



SGC0946 is a highly potent inhibitor of DOT1L's enzymatic activity. It selectively blocks the binding of the S-adenosylmethionine (SAM) cofactor to DOT1L.[8] The inhibitory activity of **SGC0946** has been quantified in both biochemical and cellular assays.

Table 1: In Vitro Potency of SGC0946

Assay Type	Target	IC50	Reference
Radioactive Enzyme Assay	DOT1L	0.3 nM	[1][7]
Surface Plasmon Resonance (SPR)	DOT1L	K D = 0.06 nM	[9]

Table 2: Cellular Activity of SGC0946

Cell Line	Assay	IC50	Treatment Duration	Reference
A431	H3K79 dimethylation	2.6 nM	4 days	[1][7]
MCF10A	H3K79 dimethylation	8.8 nM	Not Specified	[1][7]
A431	Inhibition of DOT1L	2.65 nM	4 days	[10]

In cellular contexts, **SGC0946** effectively reduces the levels of H3K79 dimethylation.[1][7] This inhibition of DOT1L activity leads to downstream cellular effects, including cell cycle arrest in the G1 phase, suppression of cell self-renewal, and induction of differentiation in cancer cells. [10] Notably, **SGC0946** has been shown to selectively kill cells harboring MLL translocations.[1] [7] For instance, in the Molm13 MLL-rearranged leukemia cell line, treatment with **SGC0946** leads to a time- and dose-dependent reduction in H3K79me2 levels and inhibits the expression of MLL target genes such as HOXA9 and Meis1.[6][10]

Selectivity Profile



A critical feature of a chemical probe is its selectivity for the intended target over other related proteins. **SGC0946** exhibits exceptional selectivity for DOT1L. It has been shown to be inactive against a panel of 12 other protein methyltransferases and DNMT1.[7][9] This high degree of selectivity minimizes the risk of off-target effects, making it a reliable tool for studying DOT1L-specific functions.

In Vivo Efficacy

The utility of **SGC0946** extends to in vivo models. In an orthotopic xenograft mouse model of ovarian cancer, intraperitoneal administration of **SGC0946** (10 mg/kg, twice weekly for 6 weeks) resulted in significant suppression of tumor progression.[10] This anti-tumor activity was accompanied by a reduction in H3K79me2 levels and decreased expression of the cell cycle regulators CDK6 and cyclin D3 within the tumor tissue.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of **SGC0946** in research. Below are representative protocols for key experiments.

DOT1L Enzymatic Inhibition Assay (AlphaLISA)

This assay quantifies the ability of **SGC0946** to inhibit DOT1L enzymatic activity in a cell-free system.

Materials:

- Recombinant DOT1L protein
- S-adenosylmethionine (SAM)
- Oligonucleosomes
- SGC0946
- AlphaLISA assay components
- 384-well Opti-Plate



Procedure:

- Prepare serial dilutions of SGC0946 in the appropriate assay buffer.
- In a 384-well plate, combine the DOT1L enzyme, SAM, and oligonucleosome substrate.
- Add the diluted SGC0946 or vehicle control (DMSO) to the reaction mixture.
- Incubate the plate at room temperature for 90 minutes in the dark to allow the enzymatic reaction to proceed.
- Add the AlphaLISA acceptor beads and donor beads according to the manufacturer's protocol to detect the level of histone methylation.
- Read the plate on an AlphaScreen-capable plate reader.
- Calculate the IC50 value by fitting the dose-response data to a suitable equation.

Cellular H3K79 Dimethylation Assay (Western Blot)

This method assesses the ability of **SGC0946** to inhibit DOT1L activity within cells by measuring the global levels of H3K79me2.

Materials:

- Cell line of interest (e.g., A431, Molm13)
- SGC0946
- Cell lysis buffer
- Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate
- Western blotting equipment



Procedure:

- Seed cells in appropriate culture plates and allow them to adhere overnight.
- Treat the cells with various concentrations of SGC0946 or DMSO for the desired duration (e.g., 4 days).
- Harvest the cells and lyse them to extract total protein.
- Determine the protein concentration of each lysate.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and then incubate with the primary anti-H3K79me2 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
- Quantify the band intensities to determine the relative reduction in H3K79me2 levels.

Visualizations DOT1L Signaling Pathway



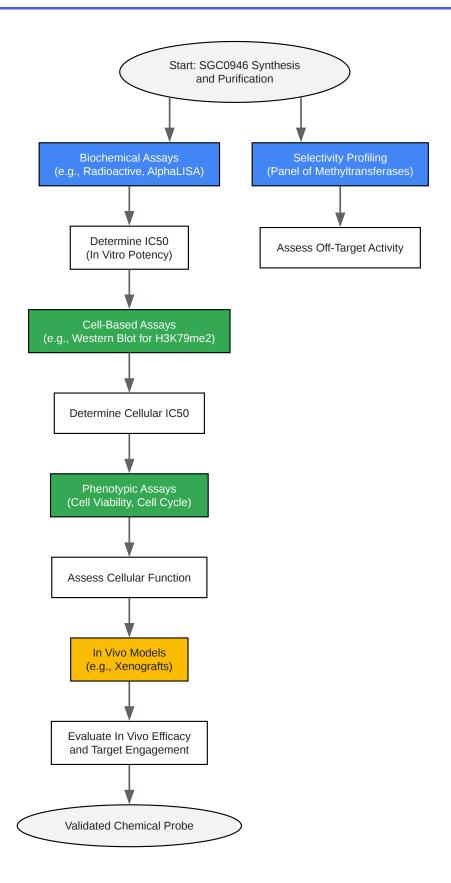


Click to download full resolution via product page

Caption: DOT1L methylates H3K79, promoting gene transcription.

Experimental Workflow for SGC0946 Characterization





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 2. An emerging maestro of immune regulation: how DOT1L orchestrates the harmonies of the immune system PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. allgenbio.com [allgenbio.com]
- 9. Probe SGC0946 | Chemical Probes Portal [chemicalprobes.org]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [SGC0946: A Potent and Selective Chemical Probe for DOT1L]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610810#sgc0946-chemical-probe-for-dot1l]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com